molecular formula C15H19N3O4 B1396408 5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole CAS No. 1053656-59-9

5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole

Cat. No. B1396408
M. Wt: 305.33 g/mol
InChI Key: LBUGWOQNDCWNMR-UHFFFAOYSA-N
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Description

“5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole” is a chemical compound with the molecular formula C15H19N3O4 . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, which includes “5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole”, involves reactions of acid hydrazides with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The structures of the newly synthesized derivatives are established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of “5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole” can be analyzed using various spectroscopic techniques. The structure is confirmed by UV, IR, 1H NMR, 13C NMR, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole” can be determined using various analytical techniques. The compound’s properties include its molecular structure, density, melting point, boiling point, etc .

Scientific Research Applications

1. Dual Inhibitors of Enzymes

5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole derivatives have been evaluated for their potential as dual inhibitors of the enzymes 5-lipoxygenase and cyclooxygenase. These compounds showed efficacy in rat models of inflammation without causing gastric ulceration, suggesting their utility in anti-inflammatory applications (Mullican et al., 1993).

2. Anticonvulsant Activity

The synthesis of certain 1,3,4-oxadiazoles, which include similar structural components to 5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole, has been linked to anticonvulsant properties. Specifically, compounds such as 2-[(2-butoxy-3-methoxy phenyl) methyl]-5-phenylamino 1,3,4-oxadiazole have demonstrated significant anticonvulsant potency (Tsitsa et al., 1989).

3. Antimicrobial Activities

Oxadiazoles, closely related to the compound , have been reported to possess antimicrobial activities. For example, novel 1,2,4-oxadiazoles and 1,2,4-thiadiazoles have been synthesized and evaluated for their antibacterial and antifungal activities (Bektaş et al., 2007).

4. Luminescence and Electronics Applications

Studies on 5-aryl-3-methyl-1,2,4-oxadiazoles, which are structurally similar to the compound of interest, have shown that these compounds exhibit luminescence. This property makes them potential candidates for use in electronic devices like organic light-emitting diodes (Mikhailov et al., 2016).

5. Antitumor Activity

Research has been conducted on 1,2,4-oxadiazole natural product analogs for their potential antitumor activities. Compounds like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione have demonstrated significant in vitro antitumor activity against a panel of cancer cell lines, suggesting potential applications in cancer research (Maftei et al., 2013).

properties

IUPAC Name

tert-butyl N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)21-14(19)16-9-12-17-13(18-22-12)10-5-7-11(20-4)8-6-10/h5-8H,9H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUGWOQNDCWNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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